

An In-depth Technical Guide to Acetovanillone (Apocynin)

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Compound of Interest

Compound Name: **Acetovanillone**

Cat. No.: **B370764**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of **Acetovanillone**, also widely known by its synonym Apocynin. It is intended to serve as a technical resource, incorporating detailed experimental protocols and quantitative data to support research and development endeavors.

Chemical Structure and Physicochemical Properties

Acetovanillone, systematically named 1-(4-hydroxy-3-methoxyphenyl)ethanone, is a natural organic compound belonging to the acetophenone class.^[1] Structurally, it is characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and an acetyl group at positions 4, 3, and 1, respectively.^{[1][2]} This arrangement of functional groups is critical to its chemical reactivity and biological activity.

The molecule is largely planar, with all carbon and oxygen atoms of the substituted ring lying in the same plane.^[3] Its natural occurrences are diverse, having been isolated from plants such as *Picrorhiza kurroa* and the Canadian hemp (*Apocynum cannabinum*), and it is also a known byproduct of lignin degradation.^{[4][5]}

Quantitative Physicochemical Data

The key physicochemical properties of **Acetovanillone** are summarized in the table below for easy reference and comparison.

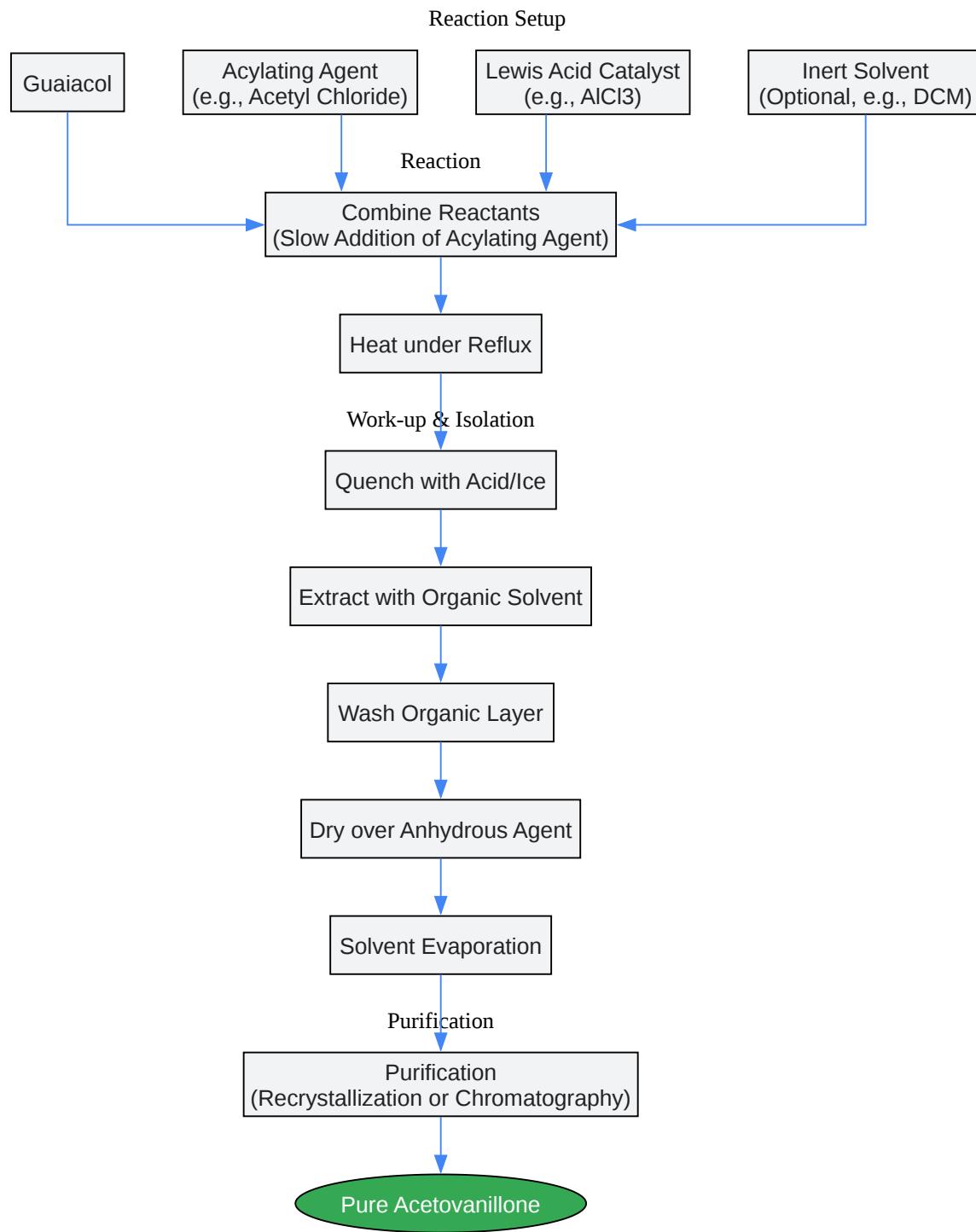
Property	Value	Reference(s)
IUPAC Name	1-(4-hydroxy-3-methoxyphenyl)ethanone	[1] [6]
Synonyms	Apocynin, 4'-Hydroxy-3'-methoxyacetophenone, Acetoguaiacone	[1] [6]
CAS Number	498-02-2	[1] [6]
Molecular Formula	C ₉ H ₁₀ O ₃	[1] [6]
Molecular Weight	166.17 g/mol	[1] [6]
Appearance	White to off-white or yellowish crystalline powder	[4] [7] [8]
Melting Point	112-116 °C	[8] [9]
Boiling Point	297.5 °C at 760 mmHg	[8]
Solubility	Soluble in hot water, alcohol, DMSO (≥100 mg/mL), and essential oils. Sparingly soluble in cold water.	[7] [8]
InChI	InChI=1S/C9H10O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3	[6]
Canonical SMILES	CC(=O)C1=CC(=C(C=C1)O)O	[6]

Synthesis of Acetovanillone

The most common and industrially significant method for synthesizing **Acetovanillone** is the Friedel-Crafts acylation of guaiacol.[\[4\]](#) This electrophilic aromatic substitution reaction introduces an acetyl group onto the guaiacol ring, preferentially at the para-position relative to the hydroxyl group due to steric hindrance from the adjacent methoxy group.

Synthetic Workflow Diagram

The diagram below illustrates the logical flow of a typical Friedel-Crafts acylation synthesis of **Acetovanillone**.

[Click to download full resolution via product page](#)**Caption:** General workflow for the synthesis of **Acetovanillone**.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative laboratory-scale synthesis of **Acetovanillone** from guaiacol and acetyl chloride using an aluminum chloride catalyst.[1][4]

Materials:

- Guaiacol (1.0 eq)
- Anhydrous Aluminum Chloride (AlCl_3) (1.2 eq)
- Acetyl Chloride (1.1 eq)
- Dichloromethane (DCM), anhydrous
- Hydrochloric Acid (HCl), 3M
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ice
- Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, and heating mantle
- Separatory funnel

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
- Addition of Reactants: To the cooled suspension, add guaiacol (1.0 eq). In a separate, dry addition funnel, charge acetyl chloride (1.1 eq) diluted with a small amount of anhydrous DCM.

- Acylation Reaction: Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over a beaker of crushed ice and 3M HCl. Stir until all solids have dissolved.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
- Washing: Combine the organic extracts and wash sequentially with 3M HCl, water, saturated NaHCO_3 solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to afford pure **Acetovanillone**.^[4]

Spectroscopic Data and Characterization

The structure of **Acetovanillone** is confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (CDCl_3 , 90 MHz): Chemical shifts (δ) are typically observed at approximately 2.56 ppm (singlet, 3H, $-\text{COCH}_3$), 3.93 ppm (singlet, 3H, $-\text{OCH}_3$), 6.36 ppm (singlet, 1H, Ar-OH), 6.9-7.0 ppm (doublet, 1H, Ar-H), and 7.5-7.6 ppm (multiplet, 2H, Ar-H).^[2]
- ^{13}C NMR (CDCl_3 , 15.09 MHz): Key carbon signals are observed around δ 26.07 ($-\text{COCH}_3$), 56.04 ($-\text{OCH}_3$), 110.22 (Ar-CH), 114.21 (Ar-CH), 124.11 (Ar-CH), 130.07 (Ar-C), 146.99 (Ar-C), 150.95 (Ar-C), and 197.26 (C=O).^[2]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for its functional groups:

- A broad peak around $3300\text{-}3500\text{ cm}^{-1}$ corresponding to the O-H stretching of the phenolic hydroxyl group.
- A strong, sharp peak around $1660\text{-}1680\text{ cm}^{-1}$ due to the C=O stretching of the ketone.
- Peaks in the $1580\text{-}1600\text{ cm}^{-1}$ and $1450\text{-}1500\text{ cm}^{-1}$ regions for the C=C stretching of the aromatic ring.
- A peak around 1270 cm^{-1} for the C-O stretching of the aryl ether.

Biological Activity and Mechanism of Action

Acetovanillone is most renowned in the biomedical field as a selective inhibitor of NADPH oxidase (NOX) enzymes.^{[6][7]} These enzymes are a primary source of reactive oxygen species (ROS) in inflammatory cells like neutrophils and macrophages.

Mechanism of NADPH Oxidase Inhibition

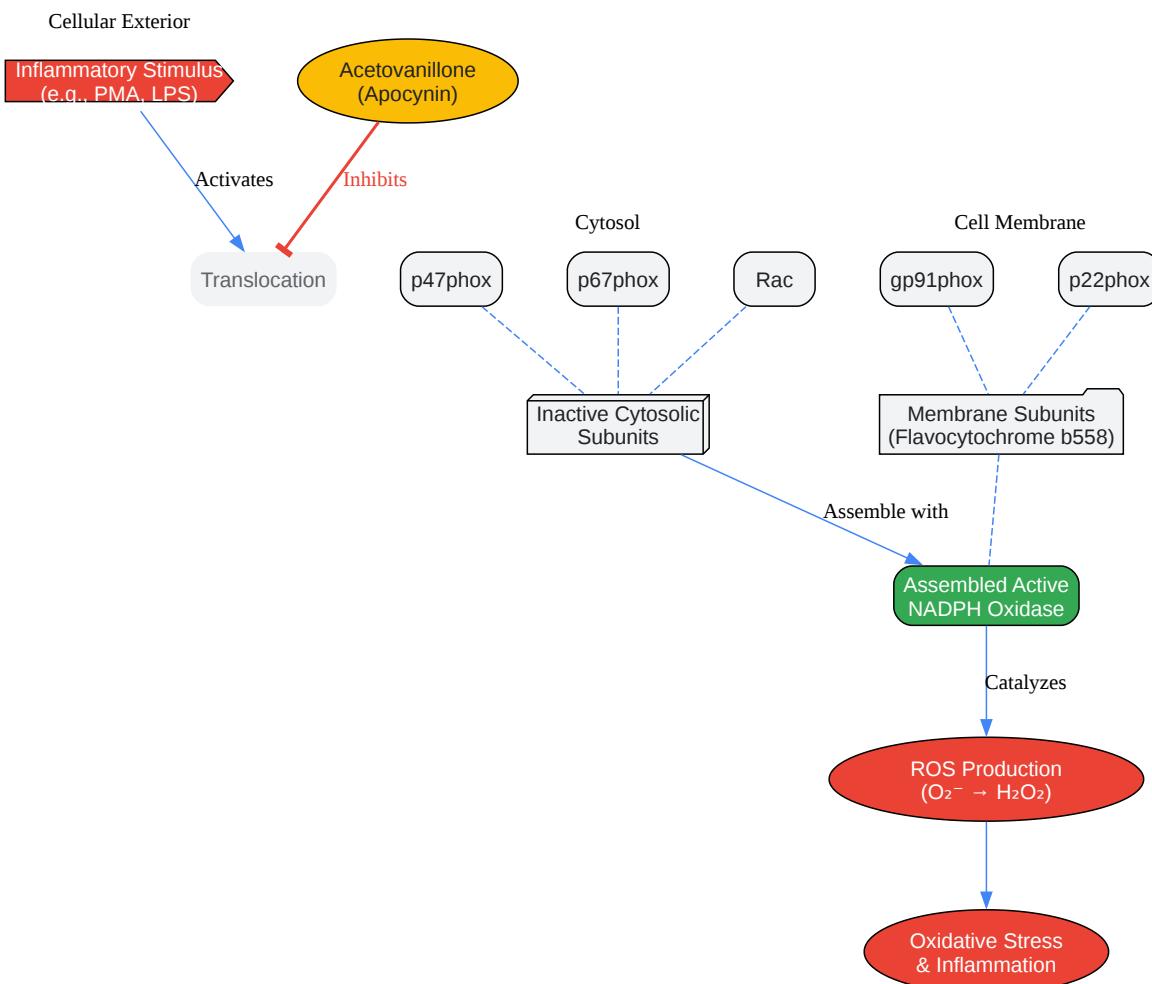
The NOX enzyme complex is composed of membrane-bound subunits (e.g., gp91phox and p22phox) and cytosolic regulatory subunits (e.g., p47phox, p67phox, and Rac).^[9] In resting cells, these components are separate and the enzyme is inactive. Upon cellular stimulation (e.g., by pathogens or inflammatory signals), the cytosolic subunits translocate to the cell membrane and assemble with the membrane-bound components to form the active oxidase.

Acetovanillone's primary mechanism of action is the inhibition of this assembly process. It specifically prevents the translocation of the crucial p47phox subunit from the cytosol to the cell membrane.^[8] By blocking this step, **Acetovanillone** prevents the formation of the functional enzyme complex, thereby inhibiting the production of superoxide (O_2^-) and subsequent ROS.

It is important to note that **Acetovanillone** is considered a prodrug; it is believed to be activated by peroxidases, such as myeloperoxidase (MPO) present in phagocytes, to form a dimeric species (diapocynin) which may be the more active inhibitory compound.^{[5][8]}

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of **Acetovanillone** on the NADPH oxidase signaling pathway.



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Caption: Inhibition of NADPH oxidase assembly by **Acetovanillone**.

Quantitative Biological Activity

Acetovanillone's inhibitory potency and antioxidant effects have been quantified in various studies.

Parameter	Value / Effect	Reference(s)
IC ₅₀ for NADPH Oxidase	10 µM	[6]
Effect on Lipid Peroxidation (MDA)	Decreased MDA content by 40.6% in a rat model of cardiac injury.	
Effect on Antioxidant Enzymes (SOD)	Increased Superoxide Dismutase (SOD) levels by 126.3% in the same model.	

Experimental Protocol: NADPH Oxidase Activity Assay

This protocol provides a generalized method for assessing NADPH oxidase activity in stimulated neutrophils using a lucigenin-based chemiluminescence assay, suitable for determining the IC₅₀ of an inhibitor like **Acetovanillone**.[5]

Objective: To measure the production of superoxide from neutrophils and assess the inhibitory effect of **Acetovanillone**.

Materials:

- Human Polymorphonuclear Neutrophils (PMNs), isolated from fresh blood.
- Lucigenin
- Phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan (OPZ) as a stimulus.
- **Acetovanillone** (Apocynin) stock solution in DMSO.
- Hanks' Balanced Salt Solution (HBSS).

- 96-well white opaque microplate.
- Luminometer (plate reader with chemiluminescence detection).

Procedure:

- Cell Preparation: Isolate PMNs from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified PMNs in HBSS to a final concentration of $1-2 \times 10^6$ cells/mL.
- Inhibitor Incubation: In the wells of the 96-well plate, add 50 μ L of the PMN suspension. Add 50 μ L of HBSS containing various concentrations of **Acetovanillone** (e.g., ranging from 0.1 μ M to 100 μ M). Include a vehicle control (DMSO) and a no-cell blank. Incubate the plate at 37 °C for 15-30 minutes.
- Assay Initiation: Prepare a working solution of lucigenin (as the superoxide probe) and PMA (as the stimulus) in HBSS. Add 100 μ L of this solution to each well to initiate the reaction. Final concentrations should be in the range of 100-200 μ M for lucigenin and ~1 μ g/mL for PMA.
- Chemiluminescence Measurement: Immediately place the plate into a luminometer pre-heated to 37 °C. Measure the chemiluminescence signal kinetically over 30-60 minutes, with readings taken every 1-2 minutes.
- Data Analysis: For each concentration of **Acetovanillone**, calculate the area under the curve (AUC) or the peak chemiluminescence value. Subtract the background reading from the no-cell blank. Normalize the data to the vehicle control (defined as 100% activity).
- IC₅₀ Determination: Plot the normalized activity (%) against the logarithm of the **Acetovanillone** concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value, which is the concentration of **Acetovanillone** that causes 50% inhibition of the NADPH oxidase activity.

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